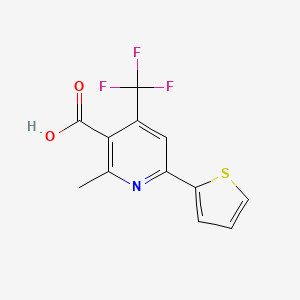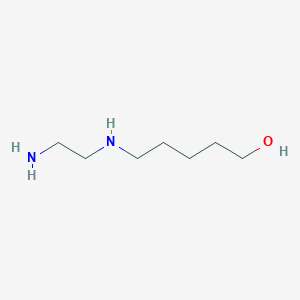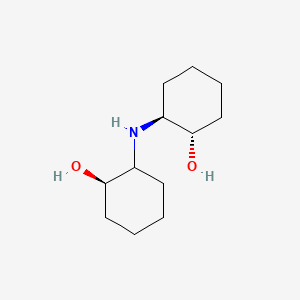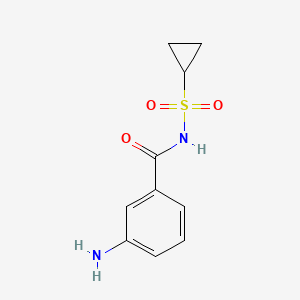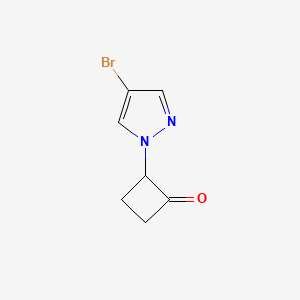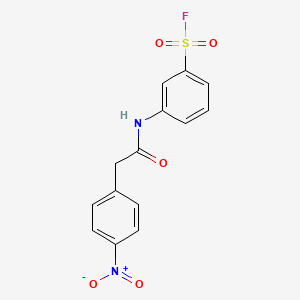
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the acetamido group is oxidized to form different products
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of inhibitors for enzymes such as human neutrophil elastase (hNE), which is involved in conditions like Acute Respiratory Distress Syndrome (ARDS).
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide derivatives.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other benzenesulfonic acid derivatives and sulfonamide compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, other benzenesulfonic acid derivatives may have different substituents on the benzene ring, leading to variations in their enzyme inhibition properties .
Eigenschaften
CAS-Nummer |
19160-18-0 |
|---|---|
Molekularformel |
C14H11FN2O5S |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
3-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-3-1-2-11(9-13)16-14(18)8-10-4-6-12(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18) |
InChI-Schlüssel |
ORUCOYMKSPVJBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
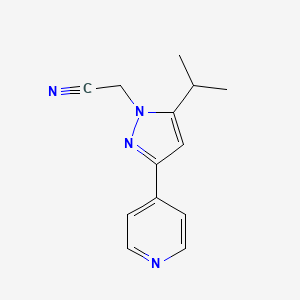

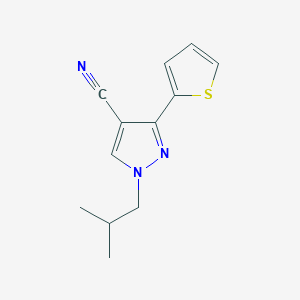
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
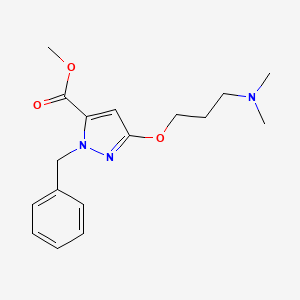
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)

